![molecular formula C25H39Cl2FN2O2 B2962329 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 473804-93-2](/img/structure/B2962329.png)
1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains an adamantane group, a piperazine ring, and a fluorophenyl group . The adamantane group is a type of carbon cage molecule that is highly stable and resistant to heat and chemical reactions. The piperazine ring is a common feature in many pharmaceutical drugs, and the fluorophenyl group is often used in medicinal chemistry due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an adamantane group, a piperazine ring, and a fluorophenyl group . The adamantane group provides a rigid, three-dimensional structure, the piperazine ring offers a flexible linkage and the ability to form hydrogen bonds, and the fluorophenyl group can enhance the lipophilicity and metabolic stability of the molecule .Applications De Recherche Scientifique
Chemical Reactivity and Adsorption Behavior
The reactivity properties and adsorption behavior of related adamantane derivatives have been investigated through DFT and MD simulation studies. These studies highlight the molecule's potential for pharmaceutical applications due to its stability and reactive properties, particularly in interactions with water molecules, indicating its relevance in drug delivery and formulation research (Al-Ghulikah et al., 2021).
Antidepressant Potential
Research on compounds structurally similar to 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride has shown potential antidepressant properties. Studies focused on the synthesis of new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating the compound's potential utility in developing new antidepressant drugs (Martínez et al., 2001).
Antimalarial and Antimicrobial Activities
Derivatives with a similar structure have been synthesized and evaluated for their antimalarial and antimicrobial activities. These compounds have shown significant activity against the Plasmodium falciparum strain and a range of Gram-positive and Gram-negative bacteria, suggesting their potential as leads for developing new antimalarial and antimicrobial agents (Mendoza et al., 2011).
Anti-inflammatory Properties
Studies on adamantane and piperazine derivatives have highlighted their potential for anti-inflammatory applications. The compounds have demonstrated significant dose-dependent anti-inflammatory activity in vivo, indicating their relevance in the development of new anti-inflammatory drugs (Al-Omar et al., 2010).
Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of adamantane derivatives have been thoroughly investigated, providing insights into their chemical behavior and potential pharmaceutical applications. These studies include X-ray, DFT, QTAIM analysis, and molecular docking, highlighting the compounds' stability and interaction with biological targets (Al-Wahaibi et al., 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been studied for their potential anticancer properties .
Biochemical Pathways
Related compounds have been shown to have potential anticancer effects, suggesting that they may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
Propriétés
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37FN2O2.2ClH/c26-23-3-1-2-4-24(23)28-8-6-27(7-9-28)17-22(29)18-30-10-5-25-14-19-11-20(15-25)13-21(12-19)16-25;;/h1-4,19-22,29H,5-18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOECNSGXUPIUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2962253.png)
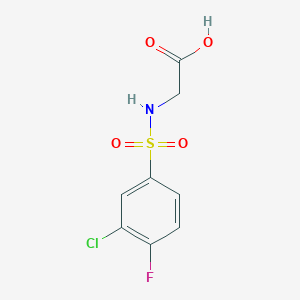
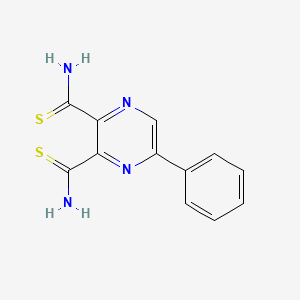
![Methyl 4-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2962256.png)
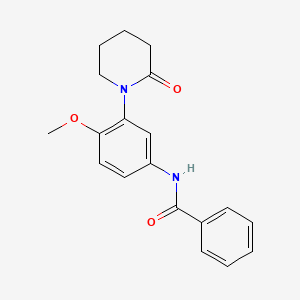
![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2962259.png)
![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2962261.png)

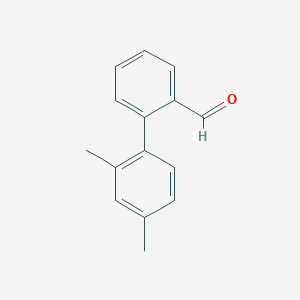
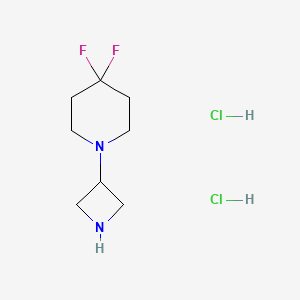
![N-cyclohexyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962266.png)